Methyl 2-amino-3-bromobenzoate
Overview
Description
“Methyl 2-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections and is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-bromobenzoate” has been analyzed using various techniques such as X-ray diffraction . The compound is almost planar and its vibrational frequencies have been identified using FT-IR and FT-Raman spectral analyses .Chemical Reactions Analysis
“Methyl 2-amino-3-bromobenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-bromobenzoate” has a molecular weight of 230.06 g/mol . It has a refractive index of n20/D 1.601 and a density of 1.583 g/mL at 25 °C . Its exact mass and monoisotopic mass are 228.97384 g/mol .Scientific Research Applications
Application 1: Synthesis of Methyl Benzoates
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl benzoate compounds, including Methyl 2-amino-3-bromobenzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
- Methods of Application : The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity. The catalytic synthesis of a series of Methyl benzoate compounds using titanium zirconium solid acids was studied .
- Results or Outcomes : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
Application 2: Synthesis of Tetrahydro Dibenzazocine
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Methyl 3-bromobenzoate is used in the synthesis of tetrahydro dibenzazocine, which acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Synthesis of Furo and Pyrrolo Pyrimidine Analogs
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 4-bromobenzoate, a compound similar to Methyl 2-amino-3-bromobenzoate, is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 4: Synthesis of Methyl 5-bromo-2- (1 H -pyrrol-1-yl)benzoate
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of methyl 5-bromo-2- (1 H -pyrrol-1-yl)benzoate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 5: Synthesis of Nonlinear Optical Single Crystal
- Scientific Field : Material Science
- Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of nonlinear optical single crystals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability .
Application 6: Synthesis of Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
“Methyl 2-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-amino-3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSIUBWPZRBMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469497 | |
Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-bromobenzoate | |
CAS RN |
104670-74-8 | |
Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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